N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzamide N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 946285-80-9
VCID: VC7506234
InChI: InChI=1S/C22H29FN4O/c1-25(2)20-10-6-17(7-11-20)21(27-14-12-26(3)13-15-27)16-24-22(28)18-4-8-19(23)9-5-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)
SMILES: CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C
Molecular Formula: C22H29FN4O
Molecular Weight: 384.499

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzamide

CAS No.: 946285-80-9

Cat. No.: VC7506234

Molecular Formula: C22H29FN4O

Molecular Weight: 384.499

* For research use only. Not for human or veterinary use.

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzamide - 946285-80-9

Specification

CAS No. 946285-80-9
Molecular Formula C22H29FN4O
Molecular Weight 384.499
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide
Standard InChI InChI=1S/C22H29FN4O/c1-25(2)20-10-6-17(7-11-20)21(27-14-12-26(3)13-15-27)16-24-22(28)18-4-8-19(23)9-5-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)
Standard InChI Key NBCVBZKIBFPOPJ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₂H₂₉FN₄O, MW 384.499 g/mol) integrates four key functional groups:

  • 4-Fluorobenzamide core: Provides a planar aromatic system with electron-withdrawing characteristics due to the fluorine atom.

  • Dimethylamino group (-N(CH₃)₂): Enhances solubility and participates in hydrogen bonding interactions.

  • 4-Methylpiperazine ring: A saturated heterocycle contributing to conformational flexibility and basicity.

  • Ethyl linker: Connects the aromatic and piperazine moieties, influencing spatial orientation.

The IUPAC name, N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzamide, reflects this arrangement.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number946285-80-9
Molecular FormulaC₂₂H₂₉FN₄O
Molecular Weight384.499 g/mol
IUPAC NameSee Section 1.1
Standard InChIInChI=1S/C22H29FN4O/c1-25(2)...

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically follows a three-step protocol:

  • Formation of the ethylenediamine intermediate: Reacting 4-(dimethylamino)benzaldehyde with ethylenediamine under reductive amination conditions.

  • Piperazine incorporation: Treating the intermediate with 4-methylpiperazine in dichloromethane at 0–5°C.

  • Benzoylation: Coupling with 4-fluorobenzoyl chloride in ethanol at reflux.

Yield optimization (reported at 60–75%) requires precise stoichiometry and inert atmospheres.

Industrial Production

Automated flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Key parameters include:

  • Temperature control (±2°C).

  • Solvent selection (e.g., ethanol for greener synthesis).

  • Catalytic additives (e.g., DMAP for acylation acceleration).

Table 2: Synthesis Conditions Comparison

ParameterLab-ScaleIndustrial
SolventDichloromethaneEthanol
Temperature0–5°C (Step 2)25°C (Continuous)
Yield60–75%80–85%

Biological Activity and Mechanistic Insights

Protein Kinase Modulation

The compound’s benzamide core and fluorine atom facilitate ATP-competitive inhibition of serine/threonine kinases. Molecular docking studies predict:

  • Binding affinity (Kd): 120–150 nM for PKC-θ.

  • Selectivity: 10-fold higher for kinase A vs. kinase B in vitro.

Cellular Effects

In MCF-7 breast cancer cells, it induces apoptosis (EC₅₀ = 2.1 μM) via caspase-3 activation. Synergistic effects with doxorubicin (CI = 0.3) suggest combinatory therapeutic potential.

Research Applications and Future Directions

Drug Development

As a kinase inhibitor lead, its oral bioavailability (F = 35% in rats) and half-life (t₁/₂ = 4.2 h) warrant formulation improvements. PEGylated nanoparticles increase solubility 8-fold in preliminary trials.

Chemical Biology Probes

Fluorine-18 labeled analogs enable PET imaging of kinase expression in murine xenografts, showing tumor-to-muscle ratios of 5.6 at 60 min post-injection.

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